Product packaging for 4-Chloro-1-iodo-2-vinylbenzene(Cat. No.:)

4-Chloro-1-iodo-2-vinylbenzene

Cat. No.: B15223139
M. Wt: 264.49 g/mol
InChI Key: YSHYISLNRDLEIP-UHFFFAOYSA-N
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Description

4-Chloro-1-iodo-2-vinylbenzene (CAS 1807962-92-0) is a high-purity, multifunctional aromatic compound with the molecular formula C 8 H 6 ClI and a molecular weight of 264.49 g/mol . This reagent features three distinct reactive sites: an iodine atom, a chlorine atom, and a vinyl group, making it a valuable and versatile scaffold in organic synthesis and materials science research. The iodine substituent is an excellent participant in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, allowing for selective carbon-carbon bond formation at that position. The chlorine atom offers a complementary and potentially orthogonal reactivity, enabling further functionalization through nucleophilic aromatic substitution or other catalytic processes . The vinyl group provides an additional handle for polymerization or further transformation, such as through alkene difunctionalization strategies . This unique combination of features makes this compound an ideal building block for constructing complex organic molecules, pharmaceuticals, and functional polymers. Its structure is related to 4-Vinylbenzyl Chloride, a known comonomer used to produce chloromethylated polystyrene resins, suggesting potential applications in polymer-supported synthesis and the creation of advanced materials with specific functionalities . Researchers can leverage this compound to develop novel ligands, dendrimers, or polymeric networks. This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or personal use. Proper personal protective equipment should be worn, and the material should be handled only by or under the supervision of qualified personnel.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClI B15223139 4-Chloro-1-iodo-2-vinylbenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6ClI

Molecular Weight

264.49 g/mol

IUPAC Name

4-chloro-2-ethenyl-1-iodobenzene

InChI

InChI=1S/C8H6ClI/c1-2-6-5-7(9)3-4-8(6)10/h2-5H,1H2

InChI Key

YSHYISLNRDLEIP-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=CC(=C1)Cl)I

Origin of Product

United States

Reaction Mechanisms and Reactivity Profiles

Mechanistic Investigations of Electrophilic Aromatic Substitution on Halogenated Benzenes

The presence of halogen atoms on the benzene (B151609) ring significantly influences the outcome of electrophilic aromatic substitution (EAS) reactions. Halogens are deactivating groups, meaning they decrease the rate of EAS compared to benzene. This is due to their electron-withdrawing inductive effect. However, they are also ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho or para positions. youtube.com

In the case of 4-Chloro-1-iodo-2-vinylbenzene, the directing effects of the three substituents must be considered. The vinyl group is an activating, ortho, para-director. The chloro and iodo groups are deactivating, ortho, para-directors. The interplay of these effects, along with steric hindrance, will determine the position of electrophilic attack.

SubstituentElectronic EffectDirecting Influence
-ClInductively withdrawing, resonance donatingOrtho, para-directing (deactivating)
-IInductively withdrawing, resonance donatingOrtho, para-directing (deactivating)
-CH=CH₂Weakly activatingOrtho, para-directing

The synthesis of related compounds, such as 4-chloro-1-iodo-2-nitrobenzene, often involves electrophilic aromatic substitution steps like nitration, where the positions of the incoming groups are guided by the existing substituents. nih.govresearchgate.net

Radical and Polar Mechanisms in Vinyl-Iodine Chemistry

The carbon-iodine (C-I) bond in vinyl iodides is the weakest among the carbon-halogen bonds, with a bond dissociation energy of approximately 57.6 kcal/mol. wikipedia.org This relatively low bond strength makes vinyl iodides susceptible to both radical and polar reaction pathways.

Radical mechanisms can be initiated by light or radical initiators. For instance, the Hunsdiecker reaction, when modified for vinyl substrates, can proceed through a radical mechanism involving the homolytic cleavage of an O-I bond to generate a vinyl radical, which then combines with an iodine radical. wikipedia.org Additionally, vinyl radicals can be generated from vinyl halides through photochemical processes, often involving a photosensitizer or a halogen-bonding complex. nih.gov These vinyl radicals can then participate in various transformations, including cyclizations and additions. rsc.org

Polar mechanisms often involve the formation of a vinyl cation intermediate, particularly in solvolysis reactions of vinyl iodonium (B1229267) salts. researchgate.net However, the formation of primary vinyl cations is generally unfavorable. researchgate.net Nucleophilic attack on the double bond can also occur, leading to addition-elimination sequences.

Halogen Atom Reactivity in Substitution and Coupling Reactions

The differential reactivity of the chlorine and iodine atoms in this compound is a key feature of its chemistry, enabling selective functionalization.

Nucleophilic aromatic substitution (SNA_r) on aryl halides typically requires strong activation by electron-withdrawing groups ortho and/or para to the leaving group. youtube.comlibretexts.org The generally accepted mechanism involves the formation of a negatively charged Meisenheimer intermediate. libretexts.orgmasterorganicchemistry.com The rate-determining step is usually the initial attack of the nucleophile, which disrupts the aromaticity of the ring. youtube.com

The order of leaving group ability in S_NAr reactions is often F > Cl ≈ Br > I, which is counterintuitive based on bond strength. masterorganicchemistry.comnih.gov This "element effect" is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates nucleophilic attack. masterorganicchemistry.com In some cases, particularly with more electron-rich aromatic systems, a concerted S_NAr mechanism may operate. nih.gov

For this compound, direct nucleophilic substitution on the ring is challenging without further activation.

Metal-catalyzed cross-coupling reactions are among the most important applications of aryl halides. The reactivity of the carbon-halogen bond in the oxidative addition step, which is often rate-determining, follows the order C-I > C-Br > C-Cl. wikipedia.org This selectivity allows for sequential coupling reactions on polyhalogenated substrates.

In the case of this compound, the C-I bond is significantly more reactive than the C-Cl bond in palladium-catalyzed reactions like the Suzuki and Sonogashira couplings. researchgate.netnih.govnanochemres.org This allows for the selective coupling of a group at the iodine-bearing position while leaving the chlorine atom intact for subsequent transformations. The choice of catalyst, ligands, and reaction conditions can further influence the selectivity and efficiency of these reactions. nih.govacs.org

Relative Reactivity of Aryl Halides in Pd-Catalyzed Coupling:

Aryl Iodides: Highest reactivity, mild reaction conditions.

Aryl Bromides: Intermediate reactivity.

Aryl Chlorides: Lowest reactivity, often require specialized catalysts and more forcing conditions.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds. Halogen atoms can act as directing groups in such reactions, facilitating the activation of ortho C-H bonds. nih.gov For instance, iridium and palladium catalysts have been shown to selectively activate C-H bonds ortho to a halogen substituent. nih.govorganic-chemistry.org This directing effect is often attributed to the coordination of the halogen to the metal center. nih.gov In some systems, transient insertion of the metal into a benzylic C-H bond can lead to selective ortho-C-H activation. nih.gov

For this compound, the halogen atoms could potentially direct the functionalization of the C-H bond between the iodo and vinyl groups or the C-H bond between the chloro and vinyl groups, although the electronic and steric environment of each site would influence the outcome.

Reactivity of the Vinyl Group in Addition and Cycloaddition Reactions

The vinyl group of this compound is susceptible to a variety of addition and cycloaddition reactions.

Addition Reactions: The double bond can undergo electrophilic addition, radical addition, and hydroboration-oxidation, among other transformations. The regioselectivity of these additions is influenced by the electronic effects of the substituted benzene ring.

Cycloaddition Reactions: Styrene (B11656) and its derivatives are known to participate in cycloaddition reactions. For example, [2+2] cycloadditions of styrenes can be catalyzed by iron(III) salts, proceeding through a radical cation pathway. researchgate.net Dearomative cycloadditions of heteroarenes with styrenes can be achieved through energy transfer catalysis. acs.org Vinyl epoxides and related compounds can also undergo cycloaddition reactions with arynes. nih.gov The vinyl group in this compound provides a handle for constructing more complex carbocyclic and heterocyclic frameworks through such reactions. Recent studies have shown that vinylic C-H activation of styrenes can occur via a bimetallic Fe-Al complex, leading to selective (E)-β-metalation of the alkene. tuwien.atacs.org

Vicinal Difunctionalization of Alkenes and Regioselectivity

Vicinal difunctionalization involves the addition of two functional groups across the two carbon atoms of the vinyl group's double bond. wikipedia.org The reactivity and regioselectivity of these additions are heavily influenced by the electronic effects of the substituents on the aromatic ring.

In electrophilic addition reactions, the initial step involves the attack of an electrophile on the π-bond of the alkene. For vinylbenzene (styrene) derivatives, this attack preferentially occurs at the terminal carbon of the vinyl group (the β-carbon), leading to the formation of a carbocation on the benzylic carbon (the α-carbon). youtube.com This benzylic carbocation is stabilized by resonance with the aromatic ring. The subsequent attack of a nucleophile on this carbocation completes the addition. youtube.com The presence of electron-withdrawing groups, such as chlorine and iodine, on the benzene ring deactivates the ring towards electrophilic attack and can destabilize the benzylic carbocation, potentially slowing down the reaction rate compared to unsubstituted styrene. However, the regioselectivity, governed by the formation of the more stable benzylic carbocation, is expected to remain the same, following Markovnikov's rule. libretexts.org

Various vicinal difunctionalization reactions applicable to substituted styrenes include:

Dihydroxylation: This reaction introduces two hydroxyl groups across the double bond to form a vicinal diol. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). libretexts.orglibretexts.org The reaction proceeds through a cyclic intermediate, ensuring that both hydroxyl groups are added to the same face of the double bond. libretexts.org Anti-dihydroxylation can be accomplished via epoxidation followed by acid-catalyzed ring-opening. libretexts.org The electronic properties of the substituents on the styrene can influence the rate of these reactions. numberanalytics.com

Aminohydroxylation: This process adds a hydroxyl group and an amino group to adjacent carbons. Asymmetric aminohydroxylation of styrenes, catalyzed by osmium complexes with chiral ligands, typically yields 1-aryl-2-hydroxyethylamine derivatives as the major regioisomer. rsc.org Studies on substituted styrenes have shown that electron-donating groups, like methoxy, can lead to very high enantioselectivity, while ortho-substituents may decrease it. rsc.org The regioselectivity can also be dependent on the specific ligand used. rsc.org

Radical Difunctionalization: Modern synthetic methods allow for the vicinal difunctionalization of alkenes under radical conditions, often catalyzed by photoredox systems. nih.govmdpi.com These methods can introduce a wide variety of functional groups. For instance, radical addition to the alkene can be followed by oxidation to a cation and subsequent trapping by a nucleophile, enabling diverse functionalizations like dialkoxylation. nih.gov The regioselectivity in these radical processes is also governed by the formation of the most stable radical intermediate, which is the benzylic radical for styrene derivatives.

Table 1: Expected Regioselectivity in Vicinal Difunctionalization of this compound

Reaction Type Reagents (Examples) Expected Major Regioisomer Mechanism Highlights
Electrophilic Addition (e.g., Hydrohalogenation) H-Br, H-Cl 1-(1-Haloethyl)-4-chloro-2-iodobenzene Formation of a resonance-stabilized benzylic carbocation. youtube.com

| Syn-Dihydroxylation | 1. OsO₄ 2. NaHSO₃/H₂O | 1-(4-Chloro-2-iodophenyl)ethane-1,2-diol | Concerted formation of a cyclic osmate ester intermediate. libretexts.orglibretexts.org | | Asymmetric Aminohydroxylation | OsO₄, Chiral Ligand, Carbamate Salt | N-(2-(4-Chloro-2-iodophenyl)-2-hydroxyethyl)carbamate | Formation of a major regioisomer with the nitrogen atom at the terminal carbon. rsc.org | | Radical Addition | Radical Initiator, Trapping Agent | Addition at the terminal carbon to form a stable benzylic radical. | Stepwise mechanism involving radical intermediates. nih.gov |

Polymerization Behavior of Vinylbenzene Derivatives

The vinyl group of this compound allows it to act as a monomer in addition polymerization reactions. The nature of the substituents on the aromatic ring significantly affects its polymerization behavior, particularly in controlled radical and ionic polymerization methods.

Atom Transfer Radical Polymerization (ATRP): ATRP is a form of controlled/"living" radical polymerization that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity). numberanalytics.com In the ATRP of substituted styrenes, the electronic effects of the substituents play a crucial role. Research has demonstrated that monomers with electron-withdrawing substituents (like chloro and iodo groups) polymerize faster and exhibit better polymerization control than those with electron-donating substituents. acs.org

This enhanced control is attributed to two factors:

Propagation Constant (k_p): Electron-withdrawing groups increase the reactivity of the monomer towards radical addition, leading to a larger propagation rate constant.

Consequently, the ATRP of this compound is expected to proceed efficiently, yielding polymers with predictable molecular weights and low polydispersity (M_w/M_n < 1.5). acs.org

Cationic Polymerization: Cationic polymerization is initiated by an electrophile (often a Lewis or protic acid) that adds to the double bond, generating a carbocationic active center. rsc.org This method is most effective for monomers that can form stable carbocations. Therefore, vinyl monomers with electron-donating groups, which can stabilize the positive charge on the growing polymer chain, are preferred. libretexts.org

Given that this compound possesses two electron-withdrawing halogen substituents, it is a less-than-ideal monomer for cationic polymerization. The chloro and iodo groups would destabilize the benzylic carbocation that forms at the propagating chain end, hindering initiation and propagation steps. Therefore, this monomer would likely polymerize slowly, if at all, under cationic conditions, or would require very strong initiating systems.

Table 2: Predicted Polymerization Behavior of this compound

Polymerization Method Suitability for Monomer Rationale Expected Polymer Characteristics
Atom Transfer Radical Polymerization (ATRP) High Electron-withdrawing Cl and I groups increase polymerization rate and control. acs.org Well-defined molecular weight, low polydispersity (M_w/M_n < 1.5). acs.org
Cationic Polymerization Low Electron-withdrawing Cl and I groups destabilize the propagating carbocationic center. libretexts.org Slow or no polymerization; poor control over polymer structure.
Conventional Radical Polymerization Moderate to High Can be polymerized, but lacks the control over molecular weight and architecture offered by ATRP. Broad molecular weight distribution.

Advanced Spectroscopic Analysis and Computational Studies

Methodologies for Structural Elucidation and Characterization

Structural elucidation of 4-Chloro-1-iodo-2-vinylbenzene relies on a combination of modern spectroscopic techniques. Each method provides unique and complementary information, which, when integrated, allows for an unambiguous confirmation of the compound's identity and constitution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For substituted aromatic compounds like this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy: The chemical shifts (δ) of protons on an aromatic ring are highly sensitive to the electronic effects of the substituents. Protons attached to aromatic rings typically resonate in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm. libretexts.org The electron-withdrawing nature of the chlorine and iodine atoms, along with the vinyl group, influences the precise chemical shifts of the three remaining aromatic protons. The vinyl group itself introduces a distinct set of signals, typically an AMX spin system, corresponding to the three non-equivalent vinyl protons. The coupling patterns (J-coupling) between adjacent protons are also diagnostic. Ortho coupling (³J) is typically in the range of 7-10 Hz, while meta coupling (⁴J) is smaller, around 2-3 Hz. wisc.edu Analyzing these splitting patterns helps to definitively assign the relative positions of the substituents on the benzene (B151609) ring.

¹³C NMR Spectroscopy: In ¹³C NMR spectra, aromatic carbons typically absorb in the 120-150 ppm range. libretexts.orglibretexts.org The number of distinct signals reveals the symmetry of the molecule. For the asymmetrically substituted this compound, six unique signals are expected for the aromatic carbons, in addition to the two signals from the vinyl group carbons. libretexts.org The chemical shifts are affected by the electronegativity of the attached substituents. Carbons bonded directly to the halogens (C-Cl and C-I) will have their resonances significantly shifted.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Nucleus Group Predicted Chemical Shift (ppm) Expected Multiplicity
¹H Aromatic 6.5 - 8.0 Doublet, Doublet of doublets
¹H Vinyl 5.0 - 7.0 Doublet of doublets
¹³C Aromatic 120 - 150 6 distinct signals
¹³C Vinyl 110 - 140 2 distinct signals

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes. fiveable.me

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several key absorption bands. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region. orgchemboulder.comlibretexts.org The vinyl C-H stretches also occur in this range. The C=C stretching vibrations of the aromatic ring result in several bands in the 1600-1400 cm⁻¹ region. orgchemboulder.comlibretexts.org The vinyl C=C stretch typically appears around 1640-1680 cm⁻¹. libretexts.org Furthermore, strong absorptions in the 900-675 cm⁻¹ range arise from C-H out-of-plane ("oop") bending, and the pattern of these bands can provide information about the substitution pattern on the aromatic ring. libretexts.orgcopbela.org The C-Cl and C-I stretching vibrations are found in the fingerprint region at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. fiveable.me The aromatic ring and vinyl C=C stretching vibrations, which are strong in the IR spectrum, are also typically prominent in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
C-H Stretch Aromatic & Vinyl 3100 - 3000
C=C Stretch Vinyl 1680 - 1640
C=C Stretch Aromatic Ring 1600 - 1400
C-H Out-of-Plane Bend Aromatic 900 - 675
C-Cl Stretch Aryl Halide 1100 - 800
C-I Stretch Aryl Halide 600 - 500

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) is of primary importance.

The presence of chlorine is readily identified by its characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. tutorchase.comlibretexts.org This results in two molecular ion peaks separated by two mass-to-charge units (m/z): a more intense M⁺ peak corresponding to the molecule containing ³⁵Cl, and a less intense M+2 peak (about one-third the height) for the molecule containing ³⁷Cl. tutorchase.comlibretexts.org Iodine, in contrast, is monoisotopic (¹²⁷I), so it does not contribute to an M+2 peak but defines the base mass of the molecular ion. The exact mass of the molecular ion can be used to confirm the molecular formula, C₈H₆ClI. Fragmentation patterns observed in the mass spectrum can also provide structural information.

Table 3: Isotopic Data for Halogens in this compound

Element Isotope Natural Abundance (%) Contribution to Mass Spectrum
Chlorine ³⁵Cl 75.8 M⁺ Peak
Chlorine ³⁷Cl 24.2 M+2 Peak (approx. 1/3 intensity of M⁺)
Iodine ¹²⁷I 100 Defines base molecular weight

Theoretical and Computational Chemistry Investigations

Alongside experimental methods, theoretical and computational chemistry provides profound insights into the properties of this compound that are difficult or impossible to measure directly.

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for studying the electronic structure and reactivity of molecules. numberanalytics.com Based on the Hohenberg-Kohn theorems, DFT uses the electron density, a function of only three spatial coordinates, to determine the ground-state properties of a system, making it computationally more feasible than traditional wavefunction-based methods. numberanalytics.commpg.de

For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of the atoms.

Predict Spectroscopic Properties: Calculate NMR chemical shifts and vibrational frequencies that can be compared with experimental data. numberanalytics.com

Analyze Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Generate Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites of chemical reactivity. researchgate.net The combined inductive and resonance effects of the chloro, iodo, and vinyl substituents create a complex electronic landscape on the aromatic ring. youtube.com

Table 4: Properties of this compound Investigated by DFT

Computational Output Significance
Optimized Geometry Provides bond lengths, bond angles, and dihedral angles of the lowest energy conformation.
HOMO/LUMO Energies Predicts ionization potential, electron affinity, and chemical reactivity. researchgate.net
MEP Map Identifies sites susceptible to electrophilic and nucleophilic attack.
Calculated Reactivity Descriptors Quantifies global reactivity (e.g., chemical hardness, electrophilicity). researchgate.netmdpi.com

While DFT is excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations are used to study the dynamic behavior and conformational flexibility of molecules over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. nih.gov

For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the vinyl group to the aromatic ring. MD simulations can explore the potential energy surface associated with this rotation. rsc.org This analysis is crucial for understanding:

Conformational Preferences: Identifying the most populated (lowest energy) conformations of the vinyl group relative to the plane of the aromatic ring.

Solvent Effects: Simulating the molecule in different solvent environments to see how intermolecular interactions influence its conformational landscape and dynamics. rsc.org

By generating a large ensemble of conformations, MD simulations provide a statistical picture of the molecule's shape and flexibility, which is often more representative of its behavior in a real system than a single, static structure. tandfonline.com

Prediction of Spectroscopic Parameters via Quantum Chemical Calculations

Quantum chemical calculations have emerged as a powerful tool in modern chemistry for the a priori prediction of molecular properties, including a detailed analysis of spectroscopic parameters. These computational methods, primarily rooted in Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), allow for the elucidation of structural and electronic properties that govern the interaction of molecules with electromagnetic radiation. For a molecule such as this compound, these calculations can provide invaluable insights into its nuclear magnetic resonance (NMR), infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra, complementing and guiding experimental investigations.

The theoretical prediction of spectroscopic parameters begins with the optimization of the molecule's ground-state geometry. Using a selected level of theory, such as the widely employed B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the calculation iteratively adjusts the atomic coordinates to find the lowest energy conformation. nih.govnih.gov Once this optimized structure is obtained, further calculations can be performed to determine various spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov This approach calculates the isotropic magnetic shielding constants for each nucleus in the molecule. To obtain the chemical shifts, these shielding constants are then referenced against the calculated shielding constant of a standard compound, commonly tetramethylsilane (B1202638) (TMS). escholarship.org

Table 1: Illustrative Calculated NMR Chemical Shifts (ppm) for Substituted Benzenes Calculated using DFT (B3LYP/6-311+G(d,p)) with TMS as reference. Data is representative of typical computational results for similar structures.

CompoundAtomCalculated Chemical Shift (ppm)
ChlorobenzeneC1 (ipso)134.3
C2, C6 (ortho)128.6
C3, C5 (meta)129.7
C4 (para)126.4
IodobenzeneC1 (ipso)94.4
C2, C6 (ortho)137.4
C3, C5 (meta)129.9
C4 (para)130.2
4-ChlorostyreneAromatic H7.2-7.3
Vinylic H (geminal)6.61
Vinylic H (cis/trans)5.2-5.7

Vibrational (IR and Raman) Spectroscopy

The vibrational frequencies observed in IR and Raman spectra correspond to the different modes of molecular vibration. Quantum chemical calculations can predict these vibrational frequencies by computing the second derivatives of the energy with respect to the atomic positions, which generates a harmonic force field. dtic.mil The resulting frequencies are often systematically overestimated compared to experimental values due to the neglect of anharmonicity and other effects. nih.gov Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. nih.gov

For this compound, DFT calculations can predict the characteristic stretching and bending vibrations of the C-Cl, C-I, C=C (vinyl), and aromatic C-C bonds, as well as the various C-H bending modes. These calculations also provide the theoretical IR intensities and Raman scattering activities, which are crucial for interpreting the appearance of the experimental spectra. orientjchem.org Table 2 presents a selection of calculated vibrational frequencies for benzene and related molecules, illustrating the typical data obtained from such computations.

Table 2: Illustrative Calculated Vibrational Frequencies (cm⁻¹) for Benzene and Substituted Benzenes Calculated using DFT (B3LYP/6-31G(d)). Data is representative and may require scaling for direct comparison with experimental spectra.

CompoundVibrational ModeCalculated Frequency (cm⁻¹)
BenzeneAromatic C-H Stretch3062
Aromatic C-C Stretch1596
C-H Out-of-Plane Bend673
TolueneAromatic C-H Stretch3050-3080
CH₃ Stretch2920-2980
Coumarin (for C=O)C=O Stretch1695

Electronic (UV-Vis) Spectroscopy

The electronic absorption spectra of molecules, which are measured by UV-Vis spectroscopy, arise from transitions between electronic energy levels. Time-Dependent Density Functional Theory (TD-DFT) is the most common quantum chemical method for predicting these electronic transitions. faccts.de The calculation provides the excitation energies (often expressed in eV or nm) and the corresponding oscillator strengths, which are a measure of the transition probability and thus the intensity of the absorption band. gaussian.com

For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) for the π → π* transitions within the vinyl-substituted aromatic system. The inclusion of solvent effects is particularly important for accurate prediction of UV-Vis spectra. researchgate.net These theoretical predictions are instrumental in assigning the observed absorption bands to specific electronic excitations. Table 3 shows representative TD-DFT calculation results for benzene, illustrating the type of data generated.

Table 3: Illustrative Calculated UV-Vis Absorption Data for Benzene Calculated using TD-DFT (ωB97X-D/6-31+G(d)).

TransitionCalculated Excitation Energy (eV)Calculated Wavelength (nm)Oscillator Strength (f)
¹A₁g → ¹B₂u5.592220.000
¹A₁g → ¹B₁u6.301970.000
¹A₁g → ¹E₁u6.961780.897

Advanced Applications in Organic Synthesis and Materials Science

The Chemical Compound as a Building Block in Complex Molecular Architectures

4-Chloro-1-iodo-2-vinylbenzene is a versatile trifunctional molecule that serves as a valuable building block in the synthesis of complex molecular architectures. Its unique structure, featuring a vinyl group, a chloro group, and an iodo group on a benzene (B151609) ring, allows for a variety of chemical transformations. The vinyl group can participate in polymerization and addition reactions, while the chloro and iodo groups are amenable to substitution and cross-coupling reactions. This multifunctionality makes it a key intermediate in the creation of intricate organic molecules.

The differential reactivity of the halogen atoms—the carbon-iodine bond being more reactive than the carbon-chlorine bond—enables selective and sequential reactions. This is particularly advantageous in multi-step syntheses where precise control over the introduction of different functional groups is required. For instance, the iodo group can be selectively targeted in cross-coupling reactions like Suzuki or Heck couplings, leaving the chloro and vinyl groups intact for subsequent transformations. This stepwise functionalization is crucial for constructing complex, well-defined molecular frameworks.

Precursors for Polymer Materials and Functional Copolymers

The presence of a polymerizable vinyl group makes this compound a significant monomer for the development of advanced polymer materials and functional copolymers.

Monomer Design for Controlled Polymerization Techniques

The structure of this compound is well-suited for controlled radical polymerization (CRP) techniques, which allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index), and complex architectures. researchgate.net Techniques like iodine transfer polymerization (ITP) can be employed to control the polymerization of vinyl monomers. researchgate.net The presence of the iodo-group on the monomer itself can potentially play a role in the control mechanism, leading to polymers with specific end-group functionalities.

The ability to control the polymerization process is essential for designing materials with tailored properties. For example, block copolymers can be synthesized by the sequential addition of different monomers, leading to materials with unique phase behavior and properties.

Polymerization TechniqueKey FeaturesRelevance to this compound
Controlled Radical Polymerization (CRP) Narrow molecular weight distribution, controlled architecture. researchgate.netnih.govThe monomer's structure is suitable for techniques like ITP. researchgate.net
Iodine Transfer Polymerization (ITP) A type of CRP that utilizes an iodo-compound as a chain transfer agent. researchgate.netThe iodo-group on the monomer could act as a built-in chain transfer agent.

Post-Polymerization Modification Strategies for Tailored Properties

Polymers derived from this compound offer a versatile platform for post-polymerization modification. nih.gov This strategy involves creating a "scaffold" polymer which can then be chemically modified to introduce a wide range of functionalities. nih.gov The chloro and iodo groups on the polymer's repeating units serve as reactive handles for these modifications.

This approach overcomes limitations associated with polymerizing functionally complex monomers, which can sometimes be incompatible with polymerization conditions. nih.gov By starting with a simple, robust polymer, a diverse library of functional materials can be generated from a single parent polymer. nih.gov For example, the halogen atoms can be substituted with various nucleophiles to introduce new chemical groups, thereby altering the polymer's physical, chemical, or biological properties.

Role in Living Cationic and Radical Polymerization

Living polymerizations, which include both living cationic and living radical polymerizations, are characterized by the absence of chain-terminating side reactions. This allows for the synthesis of polymers with a high degree of control over their structure.

While specific studies on the living cationic polymerization of this compound are not prevalent in the provided search results, its vinyl group is, in principle, susceptible to cationic polymerization. The electron-withdrawing nature of the halogen substituents would influence the reactivity of the vinyl group in such a process.

In the realm of living radical polymerization, techniques like nitroxide-mediated polymerization (NMP) and reversible addition-fragmentation chain transfer (RAFT) polymerization are prominent. nih.gov The success of these methods often depends on the careful selection of mediating agents and reaction conditions tailored to the specific monomer. nih.gov The halogen atoms on the this compound monomer could influence the kinetics and control of these polymerization processes.

Role in the Synthesis of Naphthalene (B1677914) Derivatives and Other Fused Ring Systems

This compound is a valuable precursor for the synthesis of substituted naphthalene derivatives and other fused ring systems. The ortho-iodo-vinylbenzene moiety is particularly well-suited for annulation reactions, where a new ring is formed onto the existing benzene ring.

One common method involves the palladium-catalyzed annulation reaction between 1-bromo-2-vinylbenzene derivatives and alkynes to produce substituted naphthalenes. thieme-connect.com By analogy, this compound can be expected to undergo similar transformations, with the more reactive iodo-group participating in the initial oxidative addition to the palladium catalyst. The reaction proceeds through the formation of a π-allylpalladium intermediate, followed by carbocyclization and aromatization to yield the naphthalene core. thieme-connect.com

This methodology provides a powerful tool for accessing a wide variety of functionalized naphthalenes, which are important structural motifs in many natural products, pharmaceuticals, and materials. The ability to use variously substituted alkynes allows for the introduction of diverse functionalities onto the newly formed ring.

Furthermore, the vinyl group itself can act as a dienophile or be transformed into a diene, enabling its participation in cycloaddition reactions to construct fused ring systems. nih.govrsc.org Intramolecular reactions involving the vinyl group and a nucleophilic center elsewhere on the molecule can also lead to the formation of cyclic structures. nih.gov

Utilization in Catalytic Cycles and Ligand Design

While direct use of this compound as a ligand in catalytic cycles is not extensively documented, its derivatives hold potential in ligand design. The reactive handles on the molecule allow for the synthesis of more complex structures that can serve as ligands for transition metal catalysts.

For example, the vinyl group can be hydroformylated or subjected to other addition reactions to introduce phosphine, amine, or other coordinating groups. The chloro and iodo groups can be used to attach the molecule to a larger scaffold or to introduce additional donor atoms. The design of such ligands is crucial for the development of new catalysts with improved activity, selectivity, and stability for a wide range of organic transformations.

The synthesis of bidentate or polydentate ligands is a key area of research in catalysis. The multiple reactive sites on this compound provide a versatile platform for creating such ligands, which can chelate to a metal center and influence its catalytic properties.

Future Research Directions and Unexplored Reactivity

Development of Novel Synthetic Pathways

The current synthesis of 4-chloro-1-iodo-2-vinylbenzene typically involves classical multi-step procedures like halogenation and vinylation of pre-functionalized aromatics. Future research should focus on developing more atom-economical, efficient, and sustainable synthetic methodologies.

C-H Vinylation: A significant advancement would be the development of a direct C-H vinylation method starting from 4-chloro-1-iodobenzene. This would bypass the need for pre-installing a reactive handle for the vinyl group, reducing step count and waste. Research into palladium, rhodium, or copper-catalyzed C-H functionalization could provide a direct route to the target molecule.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, such as temperature and mixing, and enhance safety for highly exothermic or rapid reactions. Developing a continuous flow process for the synthesis of this compound could enable scalable, high-purity production with improved yield and safety profiles compared to traditional batch processing.

Orthogonal Cross-Coupling Strategies: A key area for development is the one-pot, sequential cross-coupling of a more readily available starting material like 1,2-diiodo-4-chlorobenzene. This would involve the selective reaction of one iodo group, followed by the vinylation of the second, leveraging subtle differences in reactivity or catalyst selectivity.

Exploration of Unconventional Reaction Mechanisms

The interplay between the iodo, chloro, and vinyl groups allows for the exploration of complex and unconventional reaction pathways that go beyond standard cross-coupling and polymerization reactions.

Photoredox Catalysis: The carbon-iodine bond is susceptible to cleavage under photoredox conditions. Future studies could investigate visible-light-mediated reactions, such as radical-polar crossover mechanisms. This could enable the vinyl group to participate in novel cycloadditions or the aromatic core to undergo transformations not accessible through traditional thermal methods.

Metallaphotoredox Catalysis: Combining transition metal catalysis with photoredox catalysis could unlock unique reactivity. For instance, a nickel/photoredox dual catalytic system could be explored for challenging cross-coupling reactions at the chloro-position, which is typically less reactive than the iodo-position, under mild conditions.

Domino and Cascade Reactions: The trifunctional nature of the molecule is ideal for designing domino or cascade reactions. A single catalytic system could trigger a sequence of events, for example, an initial Heck coupling at the iodo position, followed by an intramolecular cyclization involving the vinyl group, leading to complex polycyclic aromatic structures in a single operation.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting reactivity, elucidating reaction mechanisms, and designing new experiments. For this compound, computational modeling can provide invaluable insights.

Predicting Regioselectivity: DFT calculations can accurately predict the relative activation barriers for reactions at the iodo vs. chloro positions in various cross-coupling reactions. This allows for the in silico screening of catalysts and ligands to achieve high regioselectivity, saving significant experimental time and resources.

Mechanism Elucidation: Modeling the transition states of potential unconventional reactions, such as those involving photoredox catalysis, can help confirm the operative mechanism and identify key intermediates. This fundamental understanding is crucial for optimizing reaction conditions and expanding the scope of the transformation.

Electronic Properties of Derived Polymers: If used as a monomer, the electronic properties of the resulting polymer are critical. Computational models can predict properties like the HOMO/LUMO energy levels, bandgap, and charge transport characteristics of hypothetical polymers derived from this compound, guiding the design of new materials for electronic applications.

Table 1: Potential Computational Studies on this compound

Research AreaComputational MethodTarget Property/InsightPotential Impact
Catalyst Screening Density Functional Theory (DFT)Calculation of activation energy barriers for Suzuki, Heck, and Sonogashira couplings at C-I vs. C-Cl bonds with various palladium/ligand systems.Rational selection of catalysts to achieve site-selective functionalization.
Reaction Mechanism Time-Dependent DFT (TD-DFT)Modeling of excited states and reaction pathways under photoredox conditions.Elucidation of unconventional reaction mechanisms and prediction of novel reactivity.
Materials Science Periodic DFTPrediction of band structure, density of states, and charge mobility in hypothetical polymers or COFs incorporating the molecule.In silico design of novel organic electronic materials with desired properties.

Expansion of Applications in Emerging Chemical Fields

The unique substitution pattern of this compound makes it an attractive building block for advanced materials where precise functionalization is key.

Covalent Organic Frameworks (COFs): COFs are crystalline porous polymers with tunable properties. researchgate.net The vinyl group of this compound can be used in polymerization reactions, while the halogen atoms provide sites for post-synthetic modification. This could lead to COFs with tailored pore environments for applications in gas storage, separation, or heterogeneous catalysis. The development of COFs for various uses, including biological applications, is a rapidly growing field of research. rsc.org

Organic Electronics: As a functional monomer, this compound could be incorporated into conjugated polymers for use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The chloro and iodo substituents can fine-tune the electronic properties (e.g., HOMO/LUMO levels) of the resulting polymer and influence its morphology and stability.

Functional Polymers: The vinyl group allows for incorporation into a wide range of polymers via radical, cationic, or anionic polymerization. The pendant chloro-iodophenyl group can then serve as a reactive handle for further functionalization, creating polymers with specialized properties such as flame retardancy, high refractive index, or as scaffolds for attaching biologically active molecules.

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